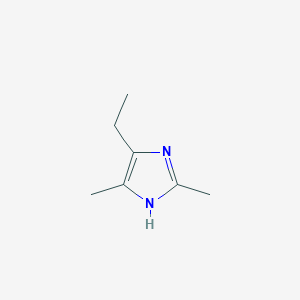
5-Ethyl-2,4-dimethyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2,4-dimethyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by its ethyl and dimethyl substitutions, imparts specific chemical properties that make it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2,4-dimethyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclocondensation of 1,2-dicarbonyl compounds with aldehydes and ammonium acetate. This reaction can be catalyzed by various agents, including Brønsted acidic ionic liquids, to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, enhances the sustainability and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethyl-2,4-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the imidazole ring to its saturated form.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2,4-dimethyl-1H-imidazole finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells
Wirkmechanismus
The mechanism of action of 5-Ethyl-2,4-dimethyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 2-Methylimidazole
- 4-Methylimidazole
- 2-Ethyl-4-methylimidazole
Comparison: 5-Ethyl-2,4-dimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-Methylimidazole and 4-Methylimidazole, the presence of both ethyl and dimethyl groups enhances its lipophilicity and potentially its biological activity. The compound’s unique structure also allows for more diverse chemical reactivity and applications .
Eigenschaften
CAS-Nummer |
91773-26-1 |
|---|---|
Molekularformel |
C7H12N2 |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
4-ethyl-2,5-dimethyl-1H-imidazole |
InChI |
InChI=1S/C7H12N2/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3,(H,8,9) |
InChI-Schlüssel |
NELFWLUXURRZAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















